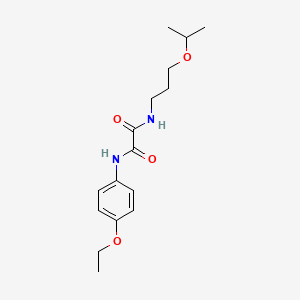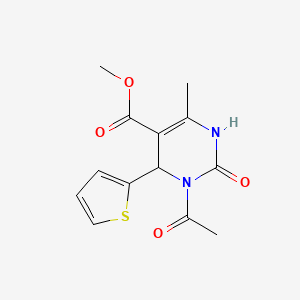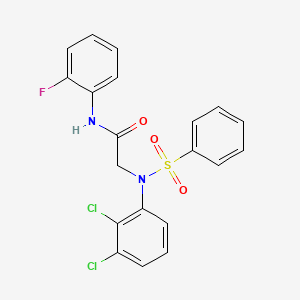![molecular formula C14H21ClN4O B5017885 N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea](/img/structure/B5017885.png)
N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea, commonly known as CP-154,526, is a synthetic compound that belongs to the family of selective non-peptide antagonists of the corticotropin-releasing factor (CRF) receptor. CP-154,526 is widely used in scientific research to study the role of CRF in various physiological and pathological conditions.
作用機序
CP-154,526 acts as a selective antagonist of the N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other organs. This compound is a neuropeptide that plays a key role in the regulation of the stress response, and its dysregulation has been implicated in the pathogenesis of various stress-related disorders. By blocking the this compound receptor, CP-154,526 inhibits the downstream signaling pathways that are activated by this compound, thus modulating the stress response.
Biochemical and Physiological Effects:
CP-154,526 has been shown to modulate various biochemical and physiological effects that are mediated by the this compound system, including the hypothalamic-pituitary-adrenal (HPA) axis, the sympathetic nervous system, and the immune system. CP-154,526 has been shown to decrease the levels of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), which are key regulators of the HPA axis, and to decrease the levels of noradrenaline and adrenaline, which are key mediators of the sympathetic nervous system. CP-154,526 has also been shown to modulate the function of immune cells, such as macrophages and T cells, which express the this compound receptor.
実験室実験の利点と制限
CP-154,526 has several advantages as a research tool, including its high potency and selectivity for the N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, CP-154,526 also has some limitations, including its short half-life, which requires frequent dosing in animal studies, and its potential off-target effects on other receptors that share structural similarities with the this compound receptor.
将来の方向性
There are several future directions for research on CP-154,526, including the development of more potent and selective N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea receptor antagonists, the identification of new therapeutic targets in the this compound system, and the investigation of the role of this compound in the pathogenesis of other disorders, such as obesity, diabetes, and cardiovascular disease. Additionally, the use of CP-154,526 in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
合成法
CP-154,526 can be synthesized by the reaction of 4-chlorobenzoyl chloride with 2-(4-methyl-1-piperazinyl)ethylamine in the presence of a base, followed by the reaction of the resulting intermediate with urea.
科学的研究の応用
CP-154,526 has been extensively used in scientific research to study the role of N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea in stress-related disorders, such as anxiety, depression, and addiction. CP-154,526 has been shown to block the anxiogenic and stress-like effects of this compound in animal models, suggesting its potential therapeutic use in the treatment of anxiety and stress-related disorders.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O/c1-18-8-10-19(11-9-18)7-6-16-14(20)17-13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXNUZHEJSGKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-5-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5017814.png)
![4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}butanoic acid](/img/structure/B5017821.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-(methyl{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}amino)-3-pyrrolidinol](/img/structure/B5017823.png)

![N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5017838.png)

![N-benzyl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5017847.png)
![N-{1-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5017860.png)
![3-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5017867.png)
![3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5017875.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5017889.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017897.png)
![N-benzyl-3-chloro-N-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017905.png)